molecular formula C12H14N4O B8302167 1-(1-methyl-1H-indazol-5-yl)tetrahydropyrimidin-2(1H)-one

1-(1-methyl-1H-indazol-5-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B8302167
M. Wt: 230.27 g/mol
InChI Key: NQDPUUSQBUVAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-indazol-5-yl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-(1-methylindazol-5-yl)-1,3-diazinan-2-one

InChI

InChI=1S/C12H14N4O/c1-15-11-4-3-10(7-9(11)8-14-15)16-6-2-5-13-12(16)17/h3-4,7-8H,2,5-6H2,1H3,(H,13,17)

InChI Key

NQDPUUSQBUVAFX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCCNC3=O)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1-methyl-1H-indazole (76 mg, 0.36 mmol) in 1,4-dioxane (5 mL) was added tetrahydropyrimidin-2(1H)-one (Aldrich, 216 mg, 2.16 mmol), followed by Pd2(dba)3 (16 mg, 0.02 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (31 mg, 0.06 mmol) and cesium carbonate (176 mg, 0.54 mmol). The reaction mixture was degassed with nitrogen and heated at 100° C. for 16 hours. The mixture was diluted with ethyl acetate, washed with water and brine, and dried over Na2SO4 and filtered. Concentration and purification by flash column chromatography (hexanes/EtOAc) yielded 1-(1-methyl-1H-indazol-5-yl)tetrahydropyrimidin-2(1H)-one. LCMS-ESI+: calc'd for C12H14N4O: 231.2 (M+H+); Found: 231.2 (M+H+).
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
176 mg
Type
reactant
Reaction Step Three
Quantity
16 mg
Type
catalyst
Reaction Step Four

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